molecular formula C20H25NO5 B606787 Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester CAS No. 532435-68-0

Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester

Cat. No. B606787
M. Wt: 359.42
InChI Key: AWCVTYNCCAFLCL-KUVYRUGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-8754 is a bio-active chemical. Detailed information has not been published.

Scientific Research Applications

Nonsteroidal Progesterone Receptor Modulators

This compound has been studied in the context of nonsteroidal progesterone receptor ligands. Derivatives of PF1092C, closely related to the compound , have shown good affinity for porcine and human progesterone receptors. These derivatives have been evaluated for partial agonist activity for the progesterone receptor, indicating potential applications in hormonal therapies or reproductive health research (Tabata et al., 2001).

Antibacterial Activity

Studies have demonstrated that derivatives similar to this compound exhibit significant antibacterial activity. These derivatives, especially against Gram-positive and Gram-negative bacteria, could potentially contribute to the development of new antibacterial agents (Zahra et al., 2015).

Cytotoxicity in Cancer Research

Compounds structurally related to Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester have shown cytotoxic effects against various human cancer cell lines, indicating their potential application in cancer research (Jiang et al., 2014).

Synthesis and Structural Characterization

This compound and its derivatives have been a subject of interest in synthesis and structural characterization studies, contributing to the understanding of their chemical properties and potential applications in various fields of research (Kossakowski et al., 2005).

properties

CAS RN

532435-68-0

Product Name

Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester

Molecular Formula

C20H25NO5

Molecular Weight

359.42

IUPAC Name

Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester

InChI

InChI=1S/C20H25NO5/c1-10-14-9-20(3)11(2)17(26-19(23)21-13-5-6-13)16(24-4)8-12(20)7-15(14)25-18(10)22/h7-8,11,13,16-17H,5-6,9H2,1-4H3,(H,21,23)/t11-,16+,17+,20+/m0/s1

InChI Key

AWCVTYNCCAFLCL-KUVYRUGBSA-N

SMILES

C[C@H]1[C@H]([C@@H](C=C2[C@@]1(CC3=C(C(=O)OC3=C2)C)C)OC)OC(=O)NC4CC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CP-8754;  CP8754;  CP 8754;  UNII-196834895H.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester
Reactant of Route 2
Reactant of Route 2
Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester
Reactant of Route 3
Reactant of Route 3
Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester
Reactant of Route 4
Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester
Reactant of Route 5
Reactant of Route 5
Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester
Reactant of Route 6
Carbamic acid, cyclopropyl-, (4aR,5R,6R,7R)-2,4,4a,5,6,7-hexahydro-7-methoxy-3,4a,5-trimethyl-2-oxonaphtho(2,3-b)furan-6-yl ester

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